molecular formula C20H13BrFN3O2S B2473934 N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-55-9

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2473934
CAS No.: 1105235-55-9
M. Wt: 458.31
InChI Key: UHRDQJSDEJSLTP-UHFFFAOYSA-N
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Description

This compound (CAS: 1105235-55-9) is a thieno[3,2-d]pyrimidine derivative featuring a 4-bromo-2-fluorophenyl acetamide substituent. Its molecular weight is 458.31 g/mol, with 98% purity . The thienopyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anti-inflammatory, and anticancer activities . The bromo and fluoro substituents enhance electronegativity and may influence binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN3O2S/c21-13-6-7-16(15(22)8-13)24-17(26)9-25-11-23-18-14(10-28-19(18)20(25)27)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRDQJSDEJSLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-3(4H)-yl core This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate reagents

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The 4-bromo substituent on the phenyl ring undergoes nucleophilic substitution under specific conditions. This site is susceptible to replacement by nucleophiles such as amines, alkoxides, or thiols.

Reaction Reagents/Conditions Product Yield Source
Bromine → AminePd-catalyzed Buchwald–Hartwig couplingN-(4-amino-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide23–69%
Bromine → Aryl (Suzuki)Pd(PPh₃)₄, Na₂CO₃, aryl boronic acidN-(4-aryl-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide37–55%

Key Findings :

  • Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) optimize cross-coupling efficiency .

  • Electron-withdrawing groups on the boronic acid enhance reaction rates .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

Reaction Reagents/Conditions Product Yield Source
Acidic hydrolysisHCl (6M), reflux2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetic acid65–78%
Basic hydrolysisNaOH (2M), 80°CN-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)amine52–60%

Mechanistic Insight :

  • Acidic conditions cleave the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis proceeds through deprotonation and hydroxide ion attack on the carbonyl carbon .

Functionalization of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The 4-oxo group and sulfur atom in the thienopyrimidinone core enable redox and electrophilic substitution reactions.

Reaction Reagents/Conditions Product Yield Source
Reduction of 4-oxo groupNaBH₄, MeOH3,4-dihydrothieno[3,2-d]pyrimidin-4-ol derivative45–58%
Oxidation of thiophene ringmCPBA, CH₂Cl₂Thieno[3,2-d]pyrimidin-4(3H)-one sulfoxide60–72%

Notable Observations :

  • Reduction of the 4-oxo group generates secondary alcohols, which can be further functionalized.

  • Oxidation with meta-chloroperbenzoic acid (mCPBA) selectively targets the sulfur atom .

Cross-Coupling Reactions at the Thienopyrimidinone Core

Palladium-catalyzed cross-coupling reactions modify substituents on the thienopyrimidinone scaffold.

Reaction Reagents/Conditions Product Yield Source
Suzuki–Miyaura couplingPd(dba)₂, SPhos, K₃PO₄, aryl boronic acid7-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives49–69%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N, alkyne7-alkynyl-thieno[3,2-d]pyrimidin-4(3H)-one derivatives33–55%

Optimization Factors :

  • Ligand choice : Bulky ligands (e.g., SPhos) improve coupling efficiency for sterically hindered substrates .

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments but degrades under extreme pH or enzymatic conditions.

Condition Degradation Pathway Half-Life Source
pH 1.2 (simulated gastric fluid)Hydrolysis of acetamide to carboxylic acid2.5 hours
pH 7.4 (phosphate buffer)Oxidation of thiophene ring to sulfoxide12 hours
Human liver microsomesCYP450-mediated oxidation of methyl/phenyl groups45 minutes

Implications :

  • Instability in acidic conditions necessitates enteric coating for oral formulations.

  • Metabolic oxidation by CYP450 enzymes limits in vivo bioavailability .

Comparative Reactivity with Structural Analogs

The bromo and fluoro substituents confer distinct reactivity compared to chloro or methyl analogs.

Analog Key Reactivity Differences Source
N-(5-chloro-2-methylphenyl)-2-(4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin)acetamideChlorine enhances electrophilic substitution but reduces NAS efficiency vs. bromine
6-bromo-thieno[3,2-d]pyrimidin-4(3H)-oneAbsence of acetamide linker simplifies hydrolysis but limits functionalization diversity

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: The compound may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromo and fluoro substituents may enhance binding affinity to certain receptors or enzymes, leading to biological activity. The thieno[3,2-d]pyrimidin-3(4H)-yl group may play a role in the compound's ability to interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name / Structure Substituents on Pyrimidine Core Molecular Weight (g/mol) Biological Activity / Notes Reference
Target Compound : N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 4-Bromo-2-fluorophenyl acetamide 458.31 Discontinued; potential kinase/anti-inflammatory activity inferred from analogs
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 2-Chlorobenzyl acetamide ~460 (estimated) Discontinued; structural similarity suggests comparable bioactivity
N-(4-bromophenyl)-2-[(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide 4-Bromophenyl sulfanyl acetamide 486.40 Sulfanyl group may enhance redox activity; no explicit bioactivity reported
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl, trifluoromethylphenyl 541.94 Trifluoromethyl group increases lipophilicity; ZINC2719983 (library compound)
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide Benzothieno core, methanesulfonamide Not reported COX-2 and iNOS inhibition; anti-inflammatory
N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Thiophene, 4-chlorophenyl acetamide 503.01 Anti-breast cancer activity (in vitro/in vivo)

Key Observations from Comparative Analysis

Core Structure Influence: Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., target compound) are associated with anti-inflammatory and kinase-modulating activities, while benzothieno[3,2-d]pyrimidinones () show potent COX-2 inhibition . Thieno[2,3-d]pyrimidine analogs () exhibit anticancer activity, suggesting the pyrimidine ring's position (2,3-d vs. 3,2-d) may alter target selectivity .

Substituent Effects :

  • Halogenated Aryl Groups : The 4-bromo-2-fluorophenyl group in the target compound enhances steric bulk and electronegativity compared to 4-chlorophenyl () or 2-trifluoromethylphenyl (). These groups improve binding to hydrophobic enzyme pockets but may reduce solubility .
  • Sulfanyl vs. Oxo Groups : Sulfanyl-containing analogs () show divergent properties; the sulfanyl group increases molecular weight and may participate in disulfide bonding, unlike the oxo group in the target compound .

Biological Activity Trends :

  • Anti-inflammatory activity is linked to sulphonamide and methanesulfonamide substituents (), whereas acetamide derivatives (target compound, ) are more commonly associated with anticancer applications .
  • The discontinued status of the target compound () and its analogs () may reflect challenges in optimization or shifting research focus toward more potent derivatives.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring bromo and fluoro substituents along with a thieno[3,2-d]pyrimidin-3(4H)-yl moiety, makes it an interesting candidate for pharmacological studies.

The compound can be characterized by the following structural formula:

C20H13BrFN3O2S\text{C}_{20}\text{H}_{13}\text{Br}\text{F}\text{N}_3\text{O}_2\text{S}

Key Features:

  • Bromo and Fluoro Substituents: These halogenated groups can enhance the compound's lipophilicity and influence its binding affinity to biological targets.
  • Thieno[3,2-d]pyrimidin-3(4H)-yl Group: This heterocyclic component is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction: The compound may interact with specific receptors or enzymes, potentially modulating their activity.
  • Inhibition of Enzymatic Pathways: Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory effects on COX enzymes .

In Vitro Studies

Recent studies have explored the anti-inflammatory effects of various pyrimidine derivatives, including those structurally similar to this compound. The following table summarizes the findings related to COX enzyme inhibition:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20
N-(4-bromo-2-fluorophenyl)-...TBDTBD

These results indicate that derivatives with similar structures may possess significant anti-inflammatory properties, warranting further investigation into N-(4-bromo-2-fluorophenyl)-... for its potential therapeutic applications.

Case Studies

A case study involving the synthesis and biological evaluation of pyrimidine derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced anti-inflammatory activity compared to their counterparts with electron-donating groups . This suggests that the presence of bromo and fluoro substituents in N-(4-bromo-2-fluorophenyl)-... could enhance its biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene precursors. Subsequent functionalization includes nucleophilic substitution or coupling reactions to introduce the 4-bromo-2-fluorophenylacetamide moiety.

  • Key Steps :

Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with carbonyl reagents to form the pyrimidinone core .

Suzuki-Miyaura coupling or Ullmann-type reactions for aryl group introduction .

  • Optimization :
  • Solvent choice (e.g., DMF, NMP) and temperature control (80–120°C) to enhance yield .
  • Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) to reduce side products .
  • Table : Example Reaction Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationEthyl 2-aminothiophene-3-carboxylate, POCl₃, 110°C6592%
Acetamide Coupling4-Bromo-2-fluoroaniline, EDC/HOBt, DCM, RT7895%

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., acetamide NH at δ 10.2–10.8 ppm, aromatic protons at δ 7.2–8.3 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at 1680–1720 cm⁻¹) and amide (N–H bend at 1540 cm⁻¹) functionalities .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 484.2) and purity (>95%) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

  • Answer :

  • Experimental Design :

pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal Stability : Expose to 40–60°C for accelerated stability testing. Use Arrhenius plots to predict shelf life .

  • Data Analysis :
  • Degradation products are identified using LC-MS/MS. Hydrolysis of the acetamide group is a common pathway under acidic conditions .

Q. What computational and experimental approaches resolve contradictions between predicted and observed biological activity (e.g., kinase inhibition)?

  • Answer :

  • Molecular Docking : Compare binding modes in kinase active sites (e.g., Akt, EGFR) using software like AutoDock Vina. Adjust force fields to account for halogen bonding (Br, F) .
  • In Vitro Validation : Perform kinase inhibition assays with recombinant proteins. Discrepancies may arise from off-target effects or solubility issues.
  • Case Study : A thienopyrimidine analog showed 10-fold lower IC₅₀ than predicted due to π-π stacking with Phe residues in Akt’s hydrophobic pocket .

Q. How are structure-activity relationship (SAR) studies conducted to optimize this compound’s potency and selectivity?

  • Answer :

  • SAR Strategies :

Core Modifications : Replace the phenyl group at position 7 with heteroaryl rings (e.g., pyridyl) to enhance solubility .

Substituent Effects : Test bromo/fluoro substituents on the phenylacetamide for steric and electronic impacts on target binding .

  • Table : Example SAR Data
ModificationIC₅₀ (nM) for AktSolubility (µg/mL)
7-Phenyl (Parent)4812
7-Pyridin-3-yl3528
4-Iodo (vs. Br)628

Methodological Considerations

  • Contradiction Management : Conflicting data on biological activity may arise from assay variability (e.g., cell line differences). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Synthetic Challenges : Low yields in coupling steps can be mitigated by microwave-assisted synthesis (e.g., 20% yield increase at 100°C, 30 minutes) .

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